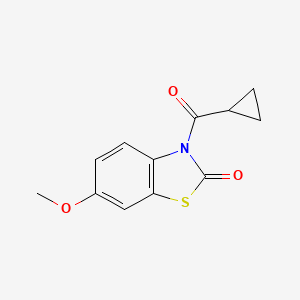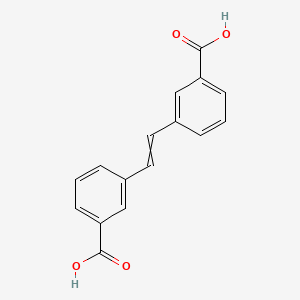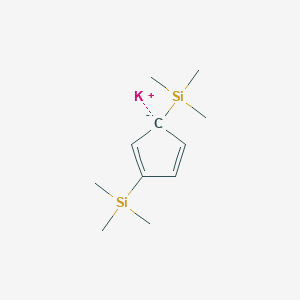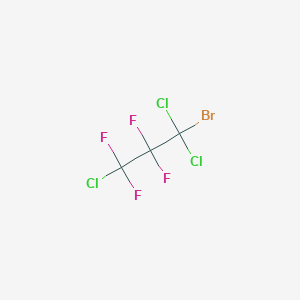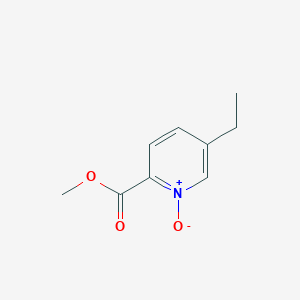![molecular formula C30H38N2O6Si2+2 B14325992 1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium CAS No. 102342-08-5](/img/structure/B14325992.png)
1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium is a complex organosilane compound characterized by the presence of trimethoxysilyl groups attached to a bipyridinium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with trimethoxysilyl-substituted benzyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethoxysilyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new organosilane derivatives with different functional groups.
科学研究应用
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including functionalized surfaces and nanomaterials.
Biology: Employed in the development of biosensors and bioimaging agents due to its ability to interact with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.
作用机制
The mechanism of action of 1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium involves its interaction with various molecular targets and pathways. The trimethoxysilyl groups can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in the development of functionalized surfaces and materials with tailored properties.
相似化合物的比较
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Similar structure with ethoxysilyl groups instead of trimethoxysilyl groups.
1,1’-Bis{[4-(triethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium: Similar compound with triethoxysilyl groups.
Uniqueness
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium is unique due to its specific combination of trimethoxysilyl groups and bipyridinium core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and stability.
属性
CAS 编号 |
102342-08-5 |
|---|---|
分子式 |
C30H38N2O6Si2+2 |
分子量 |
578.8 g/mol |
IUPAC 名称 |
trimethoxy-[4-[[4-[1-[(4-trimethoxysilylphenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]silane |
InChI |
InChI=1S/C30H38N2O6Si2/c1-33-39(34-2,35-3)29-11-7-25(8-12-29)23-31-19-15-27(16-20-31)28-17-21-32(22-18-28)24-26-9-13-30(14-10-26)40(36-4,37-5)38-6/h7-22H,23-24H2,1-6H3/q+2 |
InChI 键 |
ZCXVZXYKDUJKRB-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)[Si](OC)(OC)OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


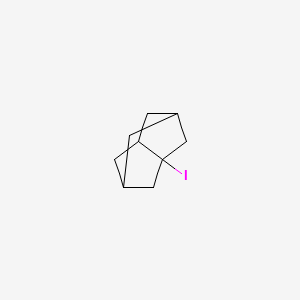


![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
